
2,2'-(Propane-1,3-diyl)bis(1,3-dithiolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The unique structure of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts used in this reaction include iodine, p-toluenesulfonic acid, and yttrium triflate .
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be tailored to meet specific industrial requirements.
化学反応の分析
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts to form the corresponding thiols.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include alkyl halides and nucleophiles such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) are typically carried out under mild to moderate conditions. The choice of reagent and reaction conditions depends on the desired product and the specific application .
Major Products Formed
The major products formed from the reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include sulfoxides, sulfones, thiols, and various substituted derivatives .
科学的研究の応用
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) involves its ability to form stable complexes with various metal ions and organic molecules. The compound’s unique structure allows it to interact with specific molecular targets and pathways, leading to its diverse range of applications .
類似化合物との比較
Similar Compounds
Similar compounds to 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include 1,3-dithianes and other 1,3-dithiolanes . These compounds share similar structural features and chemical properties.
Uniqueness
What sets 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) apart is its specific arrangement of the dithiolane rings and the propane-1,3-diyl linker. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications .
特性
CAS番号 |
62982-82-5 |
|---|---|
分子式 |
C9H16S4 |
分子量 |
252.5 g/mol |
IUPAC名 |
2-[3-(1,3-dithiolan-2-yl)propyl]-1,3-dithiolane |
InChI |
InChI=1S/C9H16S4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2 |
InChIキー |
ATGMXKDYVBUYKS-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)CCCC2SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


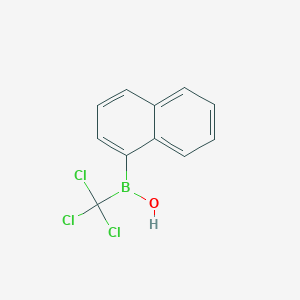
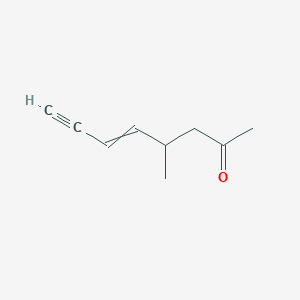
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
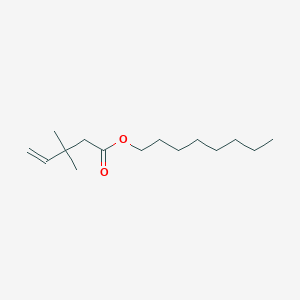
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
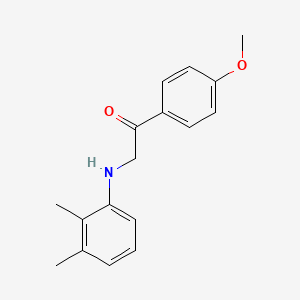


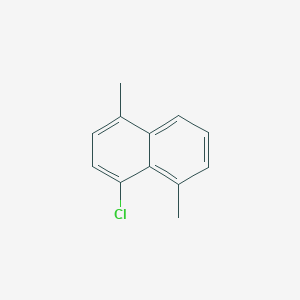


![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)

![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
